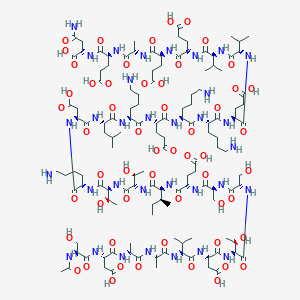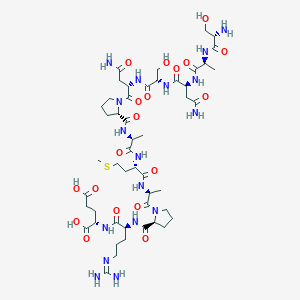
Fragmento de Sustancia P 1-7
Descripción general
Descripción
Substance P Fragment 1-7 is a heptapeptide fragment derived from the neuropeptide Substance P. The sequence of Substance P Fragment 1-7 is Arg-Pro-Lys-Pro-Gln-Gln-Phe. This fragment has been shown to exert both inhibitory and palliative effects on the nucleus tractus solitarius, a part of the brainstem involved in cardiovascular and respiratory regulation . Unlike the full-length Substance P, which is known for its pronociceptive (pain-inducing) properties, Substance P Fragment 1-7 exhibits antinociceptive (pain-relieving) effects .
Aplicaciones Científicas De Investigación
Substance P Fragment 1-7 has a wide range of scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in modulating neurotransmitter release and receptor interactions.
Medicine: Explored for its potential therapeutic effects in treating chronic pain and other neurological conditions.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools.
Mecanismo De Acción
Target of Action
Substance P Fragment 1-7, also known as Substance P (1-7), is a major bioactive metabolite formed after proteolytic degradation of the tachykinin substance P (SP) . It is known to interact with the neurokinin receptor . This receptor plays a crucial role in various neural processes, including learning, locomotor activity, and reaction to opioid withdrawal .
Mode of Action
Substance P (1-7) interacts with its targets, leading to various changes in the body. For instance, it has been found to act as a potent antagonist against the SP-induced responses . It is proposed that SP (1-7) is an endogenous modulator of SP actions . This interaction with the neurokinin receptor leads to anti-inflammatory, anti-nociceptive, and anti-hyperalgesic effects .
Biochemical Pathways
Substance P (1-7) affects several biochemical pathways. It has been implicated in a variety of physiological and pathophysiological processes, including stress regulation, affective and anxiety-related behavior . It also modulates dopamine transmission throughout striosomes and matrix . The modulation of these pathways leads to downstream effects such as changes in dopamine release and levels of dihydroxyphenylacetic acid .
Pharmacokinetics
It is known that the peptide is formed after proteolytic degradation of the tachykinin substance p (sp) . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Substance P (1-7) and their impact on its bioavailability.
Result of Action
The interaction of Substance P (1-7) with its targets leads to various molecular and cellular effects. For instance, it has been found to enhance dopamine release and elevate the level of the dopamine metabolite dihydroxyphenylacetic acid in the brain . It also has anti-inflammatory, anti-nociceptive, and anti-hyperalgesic effects . In animal models, it has been shown to alleviate thermal as well as mechanical hypersensitivity .
Análisis Bioquímico
Biochemical Properties
Substance P Fragment 1-7 interacts with various enzymes, proteins, and other biomolecules. It is known to give depressor and bradycardic effects when applied to the nucleus tractus solitarius . The nature of these interactions is complex and involves a variety of biochemical reactions .
Cellular Effects
Substance P Fragment 1-7 has been found to have significant effects on various types of cells and cellular processes. For instance, it has been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of Substance P Fragment 1-7 involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, influencing a variety of cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Substance P Fragment 1-7 have been observed to change over time . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of Substance P Fragment 1-7 have been studied in animal models, with findings indicating that the effects of the product vary with different dosages . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
Substance P Fragment 1-7 is involved in various metabolic pathways . This includes interactions with enzymes or cofactors, as well as effects on metabolic flux or metabolite levels .
Transport and Distribution
Substance P Fragment 1-7 is transported and distributed within cells and tissues in a complex manner . This includes interactions with transporters or binding proteins, as well as effects on its localization or accumulation .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Substance P Fragment 1-7 can be synthesized using solid-phase peptide synthesis (SPPS), a common method for producing peptides. The synthesis involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid, with its protecting group, is added and coupled to the growing chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
While specific industrial production methods for Substance P Fragment 1-7 are not well-documented, large-scale peptide synthesis typically involves automated SPPS machines. These machines can handle multiple synthesis cycles efficiently, ensuring high purity and yield of the final product. The use of high-performance liquid chromatography (HPLC) is common for purifying the synthesized peptide .
Análisis De Reacciones Químicas
Types of Reactions
Substance P Fragment 1-7 can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized, particularly at the methionine residue if present.
Reduction: Disulfide bonds, if any, can be reduced to thiols.
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Amino acid derivatives with protecting groups suitable for SPPS.
Major Products Formed
The major products formed from these reactions depend on the specific modifications made. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield free thiols from disulfide bonds .
Comparación Con Compuestos Similares
Similar Compounds
Substance P (full-length): An 11-amino-acid neuropeptide with pronociceptive properties.
Substance P Fragment 5-11: Another fragment with different biological activities.
[D-Pro2, D-Phe7]-Substance P (1-7): An analog with modified amino acids to study structure-activity relationships.
Uniqueness
Substance P Fragment 1-7 is unique in its ability to exert antinociceptive effects, contrasting with the pronociceptive properties of full-length Substance P. This makes it a valuable tool for studying pain modulation and developing new pain therapies .
Propiedades
IUPAC Name |
2-[[5-amino-2-[[5-amino-2-[[1-[6-amino-2-[[1-[2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoyl]amino]-3-phenylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H65N13O10/c42-19-5-4-12-28(51-37(60)30-13-7-21-53(30)38(61)25(43)11-6-20-48-41(46)47)39(62)54-22-8-14-31(54)36(59)50-27(16-18-33(45)56)34(57)49-26(15-17-32(44)55)35(58)52-29(40(63)64)23-24-9-2-1-3-10-24/h1-3,9-10,25-31H,4-8,11-23,42-43H2,(H2,44,55)(H2,45,56)(H,49,57)(H,50,59)(H,51,60)(H,52,58)(H,63,64)(H4,46,47,48) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPHDBQWTCKBKIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CCCN=C(N)N)N)C(=O)NC(CCCCN)C(=O)N2CCCC2C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC3=CC=CC=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H65N13O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30391872 | |
| Record name | Arg-Pro-Lys-Pro-Gln-Gln-Phe | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30391872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
900.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68060-49-1 | |
| Record name | Arg-Pro-Lys-Pro-Gln-Gln-Phe | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30391872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How selective is the developed sensor towards Substance P compared to its fragment, Substance P (1-7)?
A1: The research primarily focuses on developing a surface plasmon resonance (SPR) sensor for quantifying the neuropeptide Substance P (SP) []. While it investigates the sensor's selectivity against various neurotransmitters and related peptides, it specifically notes that the sensor exhibits significantly higher selectivity for full-length Substance P compared to the Substance P (1-7) fragment []. This suggests that the binding interaction, likely mediated by the Au-CaM complex, is significantly influenced by the presence of the full amino acid sequence of Substance P.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















